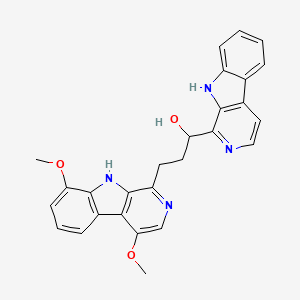

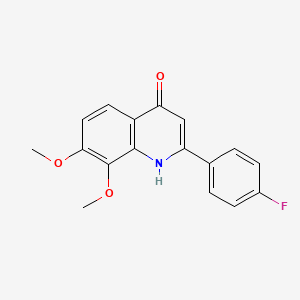

quassidine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quassidine B and similar compounds has been a topic of research. For example, quassidines I and J, two pairs of new bis-β-carboline alkaloid enantiomers, were isolated from the stems of Picrasma quassioides . Their structures were determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.5 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass is 452.18484064 g/mol, and its monoisotopic mass is also 452.18484064 g/mol . The topological polar surface area is 96 Ų, and it has a heavy atom count of 34 .Aplicaciones Científicas De Investigación

Cytotoxicity Against Cancer Cell Lines : Quassidines, including Quassidine B, have shown potent cytotoxicity against various cancer cell lines. For example, (±)-Quassidines I and J, bis-β-carboline alkaloid enantiomers isolated from Picrasma quassioides, displayed significant cytotoxicity against human cervical HeLa and gastric MKN-28 cancer cell lines (Jiao et al., 2015).

Anti-inflammatory Activity : Quassidines have been evaluated for their anti-inflammatory activities. Quassidine A showed weak activity in this regard (Jiao et al., 2010). Moreover, quassidines E-H isolated from Picrasma quassioides showed potent inhibitory activity on the production of inflammatory cytokines in mouse monocyte-macrophage cells (Jiao et al., 2011).

Nanoemulsions and Liposomes for Drug Delivery : In the context of Brucea javanica oil, which includes quassinoids, there has been significant interest in developing drug delivery vehicles like nanoemulsions and liposomes. These strategies aim to encapsulate BJO and its components, including quassinoids, for improved application in treating various diseases, including cancer and inflammatory diseases (Yoon et al., 2020).

Monoamine Oxidase Inhibition : this compound and related compounds have been studied for their potential in treating mood disorders. For instance, compounds from Rhodiola rosea L., which include quassinoids, showed inhibitory activity against monoamine oxidases, enzymes linked to mood disorders (van Diermen et al., 2009).

Comprehensive Profiling and Characterization : Studies have been conducted for the comprehensive profiling of quassinoids, including this compound, in Brucea javanica seeds. This research contributes significantly to understanding the chemical composition and potential pharmacological applications of these compounds (Tan et al., 2015).

Antileishmanial Activity : Quassin, a compound related to this compound, has been characterized for its in vitro antileishmanial activity. It showed effectiveness in controlling intracellular parasitic load and modulating immune responses in host macrophages (Bhattacharjee et al., 2008).

Reproductive Health Effects : Quassin and related quassinoids have been investigated for their impact on male reproductive health, showing significant effects on sperm characteristics and reproductive hormones (Obembe et al., 2014).

Mecanismo De Acción

Target of Action

Quassidine B, an alkaloid isolated from the stems of Picrasma quassioides , primarily targets the type III effector Xanthomonas outer protein Q (XopQ) . XopQ is a protein involved in bacterial infections, and inhibiting it can potentially lead to the development of novel antibacterial drugs .

Mode of Action

This compound interacts with its target, XopQ, by binding to it . This interaction is characterized by a strong binding affinity, as evidenced by the compound’s excellent binding energy . The binding of this compound to XopQ results in the inhibition of the protein, thereby potentially preventing bacterial infections .

Biochemical Pathways

It is known that the compound’s action on xopq can disrupt the normal functioning of this protein, which plays a crucial role in bacterial infections

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed computationally . The compound was found to qualify most of the drug-likeness rules and exhibited excellent bioavailability scores compared to Streptomycin, a reference standard drug . This suggests that this compound has favorable pharmacokinetic properties that could potentially make it a good candidate for drug development .

Result of Action

The binding of this compound to XopQ results in the inhibition of this protein . This action could potentially prevent bacterial infections, thereby demonstrating the compound’s antibacterial activity . Further in vitro and in vivo studies are needed to confirm the therapeutic potential of this compound in controlling bacterial infections .

Análisis Bioquímico

Biochemical Properties

Quassidine B has been identified as a potential inhibitor of the type III effector Xanthomonas outer protein Q (XopQ) in biochemical reactions . It interacts with the XopQ protein, showing excellent binding energy in computational analysis . The nature of these interactions involves strong binding with the targeted closed state of the XopQ protein .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the XopQ protein. It binds to the XopQ protein, potentially inhibiting its function . This interaction could lead to changes in gene expression and enzyme activation or inhibition .

Propiedades

IUPAC Name |

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRVQNNTQSYWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)